N-(2-Aminomethylethyl)propane-1,2-diamine
Description
N-(2-Aminomethylethyl)propane-1,2-diamine is a polyamine derivative featuring a propane backbone with amine groups at the 1- and 2-positions. The compound is further substituted at one of the nitrogen atoms with a 2-aminomethylethyl group (-CH2CH(NH2)CH3).
Properties
CAS No. |
25497-48-7 |
|---|---|
Molecular Formula |
C6H17N3 |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
2-N-(1-aminopropan-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C6H17N3/c1-5(3-7)9-6(2)4-8/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
DHDJPXLJQOSTBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)NC(C)CN |
Origin of Product |
United States |
Preparation Methods
Mannich Base Route and Amine Exchange Process
One industrially relevant method involves a two-step process starting with the preparation of a Mannich base intermediate, followed by amine exchange with polyamines.
Step 1: Formation of Mannich Base
- React a secondary amine (e.g., dimethylamine) with an aldehyde (commonly formaldehyde) and a suitable phenolic compound (e.g., cardanol) under controlled temperatures (25°C to 140°C).
- Solvents used include water or organic solvents such as toluene, xylenes, or alcohols.
- The reaction is typically conducted under nitrogen atmosphere with stirring and temperature control to avoid side reactions.
Step 2: Amine Exchange
- The Mannich base intermediate is reacted with a compound containing at least one alkylene or aralkylene group and two or more amino groups, such as ethylenediamine or propylenediamine derivatives.
- This step is carried out at elevated temperatures (80°C to 150°C, often 120°C to 140°C) to facilitate amine exchange and formation of the target triamine.
- The liberated secondary amine can be recovered by condensation at sub-ambient temperatures (around 5°C).
Example:
Cardanol (298.46 g, 1 mole) and 40% aqueous dimethylamine (112.7 g, 2.5 moles) were reacted with 37% aqueous formaldehyde (75.07 g, 2.5 moles) at 25°C, then heated to 140°C for 1 hour at 100 psi. The Mannich base was then reacted with ethylenediamine (78 g, 1.3 mole) at 120-140°C to yield the desired product.
| Parameter | Step 1 (Mannich Base Formation) | Step 2 (Amine Exchange) |
|---|---|---|
| Reactants | Secondary amine, aldehyde, phenol derivative | Mannich base intermediate, polyamine |
| Solvent | Water or organic solvents (toluene, alcohols) | Usually neat or solvent-assisted |
| Temperature | 25°C to 140°C | 80°C to 150°C (typically 120-140°C) |
| Pressure | Ambient to 100 psi | Ambient to slight pressure |
| Reaction Time | 0.5 to 1 hour | 1 to several hours |
| Atmosphere | Nitrogen | Nitrogen |
| Product Isolation | Distillation to remove water | Condensation to recover secondary amine |
This method is advantageous for its scalability and recovery of secondary amines, making it economically viable for industrial production.
Continuous Hydrogenation of Aminonitrile Intermediates
Another approach involves the synthesis of N,N-dimethyl-1,3-propanediamine as a related intermediate, which can be further transformed into the target compound.
Step 1: Reaction of dimethylamine with acrylonitrile in a fixed-bed reactor to form dimethylaminopropionitrile.
- Conditions: Temperature 10–120°C, pressure 0.1–8.0 MPa, molar ratio dimethylamine:acrylonitrile 10:1 to 1:1, space velocity 0.1–10 h⁻¹.
- Conversion and selectivity exceed 99%.
Step 2: Hydrogenation of dimethylaminopropionitrile using Raney-Nickel catalyst in a fixed-bed reactor under 3–10 MPa hydrogen pressure with alkaline alcohol co-catalyst.
- Space velocity 0.1–4 h⁻¹, yield >98%.
This continuous process is energy-efficient, environmentally friendly, and suitable for large-scale production, producing high-purity diamines with stable quality.
| Parameter | Step 1 (Aminonitrile Formation) | Step 2 (Hydrogenation) |
|---|---|---|
| Reactants | Dimethylamine, acrylonitrile | Dimethylaminopropionitrile, H2, Raney-Ni catalyst |
| Reactor Type | Fixed-bed reactor | Fixed-bed reactor |
| Temperature | 10–120°C | Not specified (typical hydrogenation conditions) |
| Pressure | 0.1–8.0 MPa | 3–10 MPa |
| Molar Ratio | 10:1 to 1:1 (dimethylamine:acrylonitrile) | N/A |
| Space Velocity | 0.1–10 h⁻¹ | 0.1–4 h⁻¹ |
| Conversion/Yield | >99% conversion, >99% selectivity | >98% yield |
This method focuses on the production of related diamines but can be adapted for the synthesis of this compound via subsequent amination steps.
Catalytic Amination of Propylene Oxide with Ammonia
A direct synthesis method involves the catalytic amination of propylene oxide with ammonia to form propane-1,2-diamine derivatives.
- A catalyst system is employed to facilitate ring-opening of propylene oxide by ammonia, yielding 1,2-propane diamine derivatives including this compound.
- Reaction parameters such as temperature, pressure, and catalyst type are optimized to maximize selectivity and yield.
- This method is characterized by mild reaction conditions and potential for continuous operation.
Details on catalyst composition and exact reaction conditions are proprietary but generally involve transition metal catalysts or supported metal catalysts facilitating nucleophilic attack of ammonia on the epoxide ring.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Mannich Base + Amine Exchange | Two-step process with aldehyde and secondary amine | High yield, secondary amine recovery, scalable | Requires multiple steps and careful temperature control |
| Continuous Hydrogenation of Aminonitriles | Fixed-bed reactors, high conversion and selectivity | Energy efficient, green, suitable for large scale | Requires specialized catalysts and equipment |
| Catalytic Amination of Propylene Oxide | Direct ring opening with ammonia | Mild conditions, potentially continuous | Catalyst development critical, selectivity control needed |
Research Discoveries and Industrial Relevance
- The Mannich base approach allows for tailored synthesis of various polyamines by changing aldehyde and amine inputs, enabling structural diversity and functionalization.
- Continuous fixed-bed hydrogenation processes have been shown to deliver superior product quality with lower environmental impact, aligning with green chemistry principles.
- Advances in catalytic amination of epoxides offer promising routes to high-purity diamines and triamines with fewer by-products and simplified downstream processing.
Chemical Reactions Analysis
Types of Reactions
2,2’-Iminobis(1-propanamine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2,2’-Iminobis(1-propanamine) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the preparation of biologically active molecules and as a cross-linking agent in protein chemistry.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of resins, adhesives, and coatings due to its reactivity and ability to form stable bonds.
Mechanism of Action
The mechanism of action of 2,2’-Iminobis(1-propanamine) involves its ability to act as a nucleophile, participating in various chemical reactions. The amine groups can donate electrons, forming bonds with electrophilic centers in other molecules. This reactivity allows it to modify and stabilize other compounds, making it useful in a wide range of applications.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The physicochemical and biological properties of diamine derivatives are heavily influenced by their backbone length (ethane vs. propane), substituent types (alkyl, aryl, heterocyclic), and substitution patterns. Below is a comparative analysis based on the evidence:
Table 1: Structural and Functional Comparison of Propane-1,2-diamine Derivatives
Key Observations:
- Substituent Impact: Alkyl Groups (e.g., dimethyl, diethyl): Increase hydrophobicity and basicity, influencing solubility and reactivity . Aromatic/Heterocyclic Groups (e.g., benzyl, quinolinyl): Enhance lipophilicity and electronic interactions, critical for antimicrobial and anticancer activities . Branched Chains (e.g., geranyl, adamantyl): Improve membrane permeability and metabolic stability, as seen in antimalarial compounds .
Physicochemical Properties
Table 3: Physical Properties of Selected Diamines
Biological Activity
N-(2-Aminomethylethyl)propane-1,2-diamine, commonly referred to as a polyamine compound, exhibits significant biological activity that is relevant in various fields such as medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.
- Chemical Formula : C5H15N3
- Molecular Weight : 115.19 g/mol
- CAS Number : 109-76-2
Biological Activity Overview
This compound is primarily recognized for its role as a biogenic amine and has been implicated in several biological processes:
- Cell Growth Regulation : It acts as an essential regulator in cellular growth and differentiation.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit ornithine decarboxylase, an enzyme critical for polyamine synthesis, thereby influencing cell proliferation and apoptosis .
- Metal Chelation : It exhibits high affinity for metal ions such as Cu(II), which can lead to cellular copper deficiency and subsequent inhibition of mitochondrial cytochrome c oxidase activity .
The biological effects of this compound can be attributed to several mechanisms:
- Ornithine Decarboxylase Inhibition : This inhibition leads to reduced levels of polyamines like putrescine, spermidine, and spermine, which are crucial for DNA stabilization and cellular functions. Studies have indicated that this inhibition can result in decreased tumor cell proliferation .
- Copper Chelation : By chelating copper ions, this compound can disrupt copper-dependent enzymatic processes. For instance, in human promyelocytic leukemia cells (HL-60), it has been observed to induce apoptosis through copper deficiency .
Case Studies
- Cancer Research :
- Toxicology Studies :
- Polyamine Metabolism :
Data Table: Biological Activities and Effects
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-Aminomethylethyl)propane-1,2-diamine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For propane-1,2-diamine derivatives, catalytic hydrogenation of nitriles or imines is common. Reaction monitoring via NMR (e.g., tracking amine proton shifts) ensures intermediate formation . Optimize pH (8–10) and temperature (60–80°C) to minimize side reactions like over-alkylation. Use inert atmospheres (N/Ar) to prevent oxidation of primary amines.
- Key Considerations : Impurities such as N-methylbenzylamine may form during reduction steps; column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
Q. How can structural characterization of this compound be performed to confirm its stereochemistry?
- Methodology :
- X-ray crystallography : Resolve chiral centers and hydrogen-bonding patterns, as demonstrated for similar propane-1,2-diamine cocrystals with carboxylic acids .
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers.
- Vibrational spectroscopy : FT-IR identifies NH stretching (3200–3400 cm) and bending modes (1600–1650 cm) .
Q. What purification techniques are most effective for isolating this compound from byproducts?
- Methodology :
- Distillation : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) separates low-boiling-point amines.
- Ion-exchange chromatography : Separate charged species (e.g., protonated amines) using Dowex® resin .
- Derivatization : Convert amines to stable derivatives (e.g., Schiff bases) for easier isolation, followed by hydrolysis .
Advanced Research Questions
Q. How do steric and electronic effects of substituents on this compound influence its coordination chemistry?
- Methodology :
- Comparative studies : Synthesize analogs (e.g., N-methyl or aryl-substituted derivatives) and compare their metal-binding constants via potentiometric titrations. For example, propane-1,2-diamine derivatives form stable complexes with Pt(II) and Cu(II) .
- DFT calculations : Model ligand-metal interactions to predict geometries and stability trends .
Q. What experimental strategies resolve contradictions in pH-dependent behavior of this compound in aqueous solutions?
- Methodology :
- Titration assays : Use 0.1 M HCl to titrate 0.05 M diamine solutions while monitoring pH. At neutralization (pH 7), confirm stoichiometry (1:2 amine:HCl ratio) via conductivity measurements .
- NMR titration : Track chemical shifts of NH groups in DO to identify protonation states .
Q. How can hydrogen-bonding motifs of this compound be exploited to design functional molecular arrays?
- Methodology :
- Cocrystallization : Combine with hydrogen-bond donors (e.g., 4-tert-butylbenzoic acid) to form layered structures. X-ray data reveal NH-O interactions directing 3D assembly .
- Thermal analysis : Use DSC/TGA to assess stability of hydrogen-bonded networks under varying temperatures .
Q. What are the challenges in establishing structure-activity relationships (SAR) for chiral this compound derivatives in drug discovery?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
